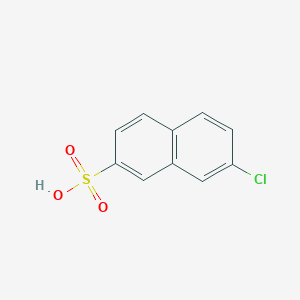

7-Chloronaphthalene-2-sulfonic acid

Description

7-Chloronaphthalene-2-sulfonic acid is a halogenated naphthalene sulfonic acid derivative. Chloronaphthalene sulfonic acids are critical intermediates in dye synthesis, pharmaceuticals, and specialty chemicals due to their electron-withdrawing sulfonic acid and chlorine groups, which enhance reactivity and solubility .

Properties

IUPAC Name |

7-chloronaphthalene-2-sulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7ClO3S/c11-9-3-1-7-2-4-10(15(12,13)14)6-8(7)5-9/h1-6H,(H,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLFQBQBIFQCKSO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC2=C1C=CC(=C2)Cl)S(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7ClO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20601679 | |

| Record name | 7-Chloronaphthalene-2-sulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20601679 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102878-15-9 | |

| Record name | 7-Chloro-2-naphthalenesulfonic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=102878-15-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-Chloronaphthalene-2-sulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20601679 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Classical Sulfonation Techniques

Naphthalene sulfonation typically employs concentrated sulfuric acid (98%) at elevated temperatures (160–166°C). The reaction predominantly yields naphthalene-1-sulfonic acid (α-isomer) initially, but prolonged heating or specific conditions favor isomerization to the thermodynamically stable naphthalene-2-sulfonic acid (β-isomer). For example, Ullmann’s Encyclopedia of Industrial Chemistry details a process where molten naphthalene reacts with 96% sulfuric acid at 163°C for 2 hours, followed by hydrolysis at 150°C to remove α-isomer byproducts. Subsequent neutralization with sodium hydroxide and steam distillation isolates the β-isomer.

Key variables influencing isomer distribution include:

-

Temperature : Higher temperatures (>150°C) favor β-isomer formation.

-

Acid concentration : Excess sulfuric acid drives complete sulfonation but risks over-sulfonation to di- and tri-sulfonic acids.

-

Reaction time : Extended durations promote isomerization but may reduce overall yield due to side reactions.

Isomerization and Purification

Post-sulfonation, isomerization is critical for enhancing β-isomer purity. Patent EP0047450B1 describes a two-stage process:

-

Vacuum concentration (30–80 mbar, 70–90°C) reduces water content to <15%, preventing premature crystallization.

-

Thermal treatment (170–190°C) induces isomerization, increasing naphthalene-2-sulfonic acid content to ~45% by weight. This method achieves a final product containing 55–60% sulfuric acid and 40–45% naphthalenesulfonic acids.

Chlorination Strategies for Naphthalene Derivatives

Direct Chlorination of Naphthalene

Introducing chlorine to naphthalene prior to sulfonation may influence sulfonic acid positioning. Chlorine, an ortho/para-directing group, could theoretically guide sulfonation to the 2-position if present at the 7-position. However, chlorination conditions must balance reactivity and selectivity:

-

Catalysts : FeCl₃ or AlCl₃ facilitate electrophilic substitution but may promote polychlorination.

-

Solvents : Non-polar media (e.g., CCl₄) favor monosubstitution.

-

Temperature : Moderate heating (40–60°C) minimizes side reactions.

Chlorination of Pre-Sulfonated Naphthalene

Chlorinating naphthalene-2-sulfonic acid presents challenges due to the deactivating effect of the sulfonic acid group. However, directed ortho-metalation (DoM) strategies using strong bases (e.g., LDA) followed by electrophilic quenching could enable precise functionalization. For example, Red-Al (65% toluene solution) has been used to deprotonate sulfonamides, enabling subsequent functionalization.

Integrated Synthesis Pathway for 7-Chloronaphthalene-2-sulfonic Acid

Proposed Two-Step Synthesis

-

Sulfonation of 7-Chloronaphthalene

-

Alternative Pathway: Post-Sulfonation Chlorination

-

Sulfonate naphthalene to naphthalene-2-sulfonic acid using methods from Section 1.

-

Protect the sulfonic acid group (e.g., as a sodium salt) to mitigate deactivation.

-

Chlorinate using Cl₂/FeCl₃ at 50–60°C, targeting the 7-position via steric and electronic effects.

-

Optimization Challenges

-

Regioselectivity : Ensuring chlorine incorporation at the 7-position requires careful control of reaction conditions. Computational modeling (e.g., DFT) could predict favorable transition states.

-

Yield Limitations : Competitive di-sulfonation or polychlorination may necessitate gradient purification (e.g., fractional crystallization).

Industrial-Scale Considerations

Continuous vs. Batch Processing

Patent EP0047450B1 highlights the advantages of continuous operation for sulfonation-isomerization sequences:

Waste Management

Sulfuric acid recovery is critical for economic viability. Neutralization with NaOH generates Na₂SO₄, which can be crystallized and sold as a byproduct. Chlorination waste (e.g., HCl gas) necessitates scrubbing with alkaline solutions.

Analytical and Quality Control Methods

Purity Assessment

-

HPLC : Reverse-phase C18 columns with UV detection (254 nm) resolve positional isomers.

-

Titrimetry : Free sulfuric acid content determined by NaOH titration.

Spectroscopic Characterization

-

¹H NMR : Aromatic proton splitting patterns distinguish 2- vs. 1-sulfonic acids.

-

FT-IR : S=O stretching (1170–1250 cm⁻¹) confirms sulfonic acid presence.

Chemical Reactions Analysis

Types of Reactions: 7-Chloronaphthalene-2-sulfonic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfonic acid derivatives.

Reduction: Reduction reactions can convert the sulfonic acid group to other functional groups.

Substitution: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while substitution reactions can produce a variety of substituted naphthalene compounds.

Scientific Research Applications

Dyes and Pigments

Role in Dye Synthesis:

7-Chloronaphthalene-2-sulfonic acid serves as an essential intermediate in the synthesis of various dyes. Its sulfonic acid group enhances the solubility of dye molecules in water, which is crucial for their application in textiles and plastics. The incorporation of this compound improves colorfastness and stability, making it a valuable component in dye formulations.

Case Study:

In a study examining the synthesis of azo dyes, the use of this compound resulted in higher yields and improved color properties compared to traditional methods. The dyes synthesized exhibited enhanced lightfastness and washfastness, confirming the compound's effectiveness as a building block in dye chemistry .

Pharmaceuticals

Building Block for Drug Development:

In pharmaceutical research, this compound is utilized as a precursor for synthesizing various bioactive compounds. Its structural features allow for modifications that lead to the development of drugs targeting specific biological pathways.

Applications in Antimicrobial Agents:

Recent studies have highlighted its role in synthesizing sulfonamide derivatives that exhibit antimicrobial properties. For instance, compounds derived from this compound showed significant antibacterial activity against strains such as E. coli, indicating its potential in developing new therapeutic agents .

Analytical Chemistry

Preparation of Reagents:

The compound is employed in analytical chemistry for preparing reagents used in various detection methods. Its ability to form stable complexes with metal ions makes it suitable for quantifying substances in complex mixtures.

Example of Application:

In a study focused on environmental monitoring, this compound was used to develop a reagent that selectively binds to heavy metals in water samples, allowing for their accurate quantification through spectrophotometric methods .

Surface Coatings

Enhancing Material Properties:

In the coatings industry, this compound is incorporated into formulations to improve adhesion and durability. This application is particularly beneficial in automotive and construction sectors where long-lasting surface protection is essential.

Performance Evaluation:

A comparative study demonstrated that coatings containing this compound exhibited superior resistance to abrasion and weathering compared to standard formulations without this additive .

Research Applications

Organic Synthesis and Material Science:

The unique chemical properties of this compound facilitate its use in organic synthesis and materials research. It serves as a versatile building block for various organic reactions, enabling the development of novel compounds with desired properties.

Innovative Experiments:

Research involving this compound has led to advancements in creating functional materials with applications ranging from sensors to catalysts. Its role as a reagent in organic transformations has been pivotal in exploring new synthetic pathways .

Data Table: Applications Overview

| Application Area | Description | Key Benefits |

|---|---|---|

| Dyes and Pigments | Intermediate for azo dye synthesis | Improved colorfastness and stability |

| Pharmaceuticals | Precursor for bioactive drug compounds | Targeted therapeutic applications |

| Analytical Chemistry | Preparation of reagents for substance detection | Enhanced accuracy in quantification |

| Surface Coatings | Additive for improving adhesion and durability | Increased resistance to wear and tear |

| Research Applications | Building block for innovative organic synthesis | Facilitation of novel compound development |

Mechanism of Action

The mechanism of action of 7-Chloronaphthalene-2-sulfonic acid involves its interaction with various molecular targets. The sulfonic acid group can participate in hydrogen bonding and ionic interactions, while the chlorine atom can engage in halogen bonding. These interactions can affect the compound’s binding to proteins, enzymes, and other biomolecules, influencing its biological activity.

Comparison with Similar Compounds

Structural Analogs and Positional Isomers

Positional isomers of 7-chloronaphthalene-2-sulfonic acid differ in chlorine substitution on the naphthalene ring, leading to variations in electronic effects, solubility, and applications.

Functional Group Variations

- 6-Chloro- and 8-Chloro-isomers: These positional isomers exhibit similar molecular weights but differ in chlorine placement, affecting electronic distribution.

- 4-Chloro-5-hydroxy-2,7-disulphonic acid : The addition of a hydroxyl group and second sulfonic acid group increases acidity and water solubility, making it suitable for azo dye synthesis .

Research Findings and Gaps

- Synthetic Routes : Chlorosulfonation of naphthalene is a common method, but regioselectivity challenges exist for 7-chloro derivatives .

- Structural Studies: Crystallographic data for naphthalene sulfonic acid derivatives (e.g., 2-(naphthalene-2-sulfonamido)-3-phenylpropanoic acid) confirm planar aromatic systems and hydrogen-bonding networks, influencing solubility .

- Data Limitations : Direct studies on this compound are absent; inferences rely on isomer data.

Biological Activity

7-Chloronaphthalene-2-sulfonic acid (CNS) is a sulfonated derivative of chloronaphthalene, which has garnered attention due to its potential biological activities. This article reviews the biological activity of CNS, focusing on its antimicrobial properties, cytotoxic effects, and relevant structure-activity relationships (SAR).

Chemical Structure and Properties

This compound is characterized by a naphthalene ring substituted with a chlorine atom at the 7-position and a sulfonic acid group at the 2-position. This unique structure contributes to its biological properties.

Antimicrobial Activity

CNS exhibits notable antimicrobial activity against various bacterial strains. Studies have indicated that it has effective inhibitory concentrations against both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 12.5 µg/mL | |

| Escherichia coli | 25 µg/mL | |

| Candida albicans | 50 µg/mL |

CNS has been shown to have comparable activity to established antibiotics such as ceftriaxone, particularly against Staphylococcus aureus . The compound's mechanism of action appears to involve disruption of bacterial membrane integrity and inhibition of macromolecular biosynthesis, similar to other antibacterial agents .

Cytotoxic Activity

In addition to its antimicrobial properties, CNS has demonstrated cytotoxic effects in various biological assays. For instance, it exhibited significant cytotoxicity against marine crustaceans such as Artemia salina, with an LC50 value indicating moderate toxicity in aquatic environments .

Table 2: Cytotoxicity of this compound

Structure-Activity Relationship (SAR)

The biological activity of CNS can be partly attributed to its structural features. SAR studies suggest that the presence of the sulfonic acid group enhances solubility and interaction with biological targets, while the chloronaphthalene moiety contributes to its lipophilicity and membrane permeability .

Case Studies and Research Findings

Recent studies have highlighted the potential applications of CNS in antimicrobial formulations. For example, a study reported that modifications to the naphthalene ring could enhance antibacterial efficacy while reducing toxicity . Furthermore, CNS's ability to inhibit biofilm formation in pathogens like Staphylococcus aureus suggests its potential use in treating chronic infections .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 7-Chloronaphthalene-2-sulfonic acid, and what purification methods are recommended?

- Methodology : The compound is typically synthesized via sulfonation of naphthalene derivatives followed by chlorination. For example, sulfonation at the 2-position using concentrated sulfuric acid under controlled temperature (80–100°C) yields the sulfonic acid intermediate, which is subsequently chlorinated using Cl₂ or SO₂Cl₂. Purification often involves recrystallization from aqueous ethanol or activated charcoal treatment to remove impurities .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodology :

- ¹H/¹³C NMR : To confirm the substitution pattern and aromatic proton environments.

- FT-IR : For identifying sulfonic acid (-SO₃H) and C-Cl stretches (~1350 cm⁻¹ and ~550 cm⁻¹, respectively).

- Mass Spectrometry (MS) : High-resolution MS (e.g., ESI-TOF) validates molecular weight and fragmentation patterns.

- HPLC : Assess purity using reverse-phase columns with UV detection at 254 nm .

Q. What safety protocols should be followed when handling this compound in the lab?

- Methodology : Use PPE (gloves, goggles, lab coats) and work in a fume hood to avoid inhalation. Store in airtight containers away from bases and oxidizing agents. Refer to SDS guidelines for sulfonic acid derivatives, which recommend emergency showers and neutralization protocols for spills (e.g., using sodium bicarbonate) .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the reactivity of this compound in electrophilic substitution reactions?

- Methodology : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model electron density distribution and reactive sites. Compare Fukui indices to identify nucleophilic/electrophilic regions. Validate predictions experimentally via nitration or bromination reactions, analyzing regioselectivity using HPLC or XRD .

Q. What strategies resolve contradictions in reported spectral data for sulfonated naphthalene derivatives?

- Methodology :

- Repeat Experiments : Ensure consistent solvent, temperature, and instrument calibration.

- Cross-Reference : Compare with databases like NIST Chemistry WebBook or PubChem for validated spectra.

- Isotopic Labeling : Use deuterated solvents to distinguish solvent peaks in NMR .

Q. How do structural modifications (e.g., substituent position) alter the acid dissociation constant (pKa) of this compound?

- Methodology : Perform potentiometric titrations in aqueous buffers (pH 2–12) to measure pKa. Compare with computational models (e.g., COSMO-RS) to correlate electronic effects (e.g., electron-withdrawing Cl) with acidity. Published data for analogous compounds (e.g., 4-chloro-1-hydroxynaphthalene-2-carboxylic acid) suggest intramolecular hydrogen bonding may stabilize deprotonated forms .

Q. What experimental design principles optimize yield in large-scale synthesis of this compound?

- Methodology : Apply factorial design (e.g., 2³ design) to test variables:

- Factors : Reaction temperature, chlorinating agent concentration, and stirring rate.

- Response Surface Methodology (RSM) : Identify interactions between factors and model optimal conditions. Validate with pilot-scale batches .

Methodological Best Practices

- Literature Review : Use SciFinder or Reaxys to compile data on sulfonated naphthalenes, filtering for peer-reviewed studies. Prioritize articles detailing synthetic protocols and spectral validation .

- Data Reporting : Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry) to include full experimental details in supplementary materials, ensuring reproducibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.